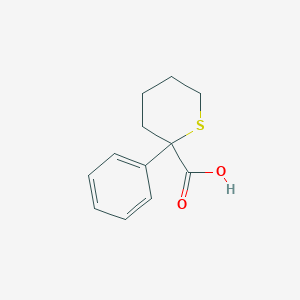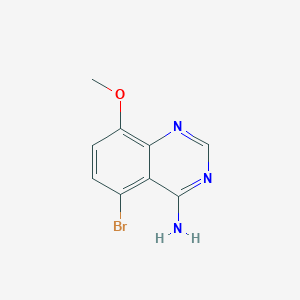
5-Bromo-8-methoxyquinazolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-8-methoxyquinazolin-4-amine is a chemical compound with the molecular formula C9H8BrN3O. It belongs to the class of quinazoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . Quinazoline derivatives have been extensively studied for their potential therapeutic properties, including anticancer, antibacterial, and anti-inflammatory activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-8-methoxyquinazolin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromoanthranilic acid and 8-methoxyaniline.
Cyclization Reaction: The starting materials undergo a cyclization reaction to form the quinazoline core structure. This reaction is often catalyzed by a suitable reagent, such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).
Amination: The resulting intermediate is then subjected to an amination reaction to introduce the amine group at the 4-position of the quinazoline ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity. Techniques such as microwave-assisted synthesis, metal-mediated reactions, and phase-transfer catalysis are often employed to improve efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-8-methoxyquinazolin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its functional groups and oxidation states.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Coupling: Palladium catalysts and boronic acids are typically used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while coupling reactions can produce biaryl compounds .
Applications De Recherche Scientifique
5-Bromo-8-methoxyquinazolin-4-amine has a wide range of scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent, particularly in targeting specific cancer cell lines.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding, contributing to the understanding of biological pathways.
Pharmaceutical Development: It serves as a lead compound for the development of new drugs with improved efficacy and reduced side effects.
Chemical Biology: Researchers use it to probe the structure-activity relationships of quinazoline derivatives and their interactions with biological targets.
Mécanisme D'action
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-8-hydroxyquinazolin-4-amine: Similar structure but with a hydroxyl group instead of a methoxy group.
5-Chloro-8-methoxyquinazolin-4-amine: Similar structure but with a chlorine atom instead of a bromine atom.
8-Methoxyquinazolin-4-amine: Lacks the bromine atom at the 5-position.
Uniqueness
5-Bromo-8-methoxyquinazolin-4-amine is unique due to the presence of both bromine and methoxy groups, which contribute to its distinct chemical reactivity and biological activity. The combination of these functional groups enhances its potential as a versatile scaffold for drug development and chemical biology research .
Propriétés
Formule moléculaire |
C9H8BrN3O |
|---|---|
Poids moléculaire |
254.08 g/mol |
Nom IUPAC |
5-bromo-8-methoxyquinazolin-4-amine |
InChI |
InChI=1S/C9H8BrN3O/c1-14-6-3-2-5(10)7-8(6)12-4-13-9(7)11/h2-4H,1H3,(H2,11,12,13) |
Clé InChI |
SDTLJWDWNYUQOV-UHFFFAOYSA-N |
SMILES canonique |
COC1=C2C(=C(C=C1)Br)C(=NC=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


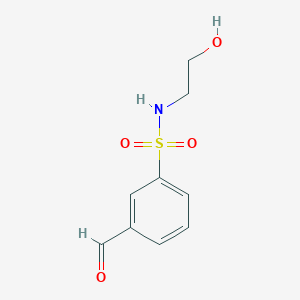
![Spiro[3.3]heptane-2-carbonitrile](/img/structure/B15229532.png)
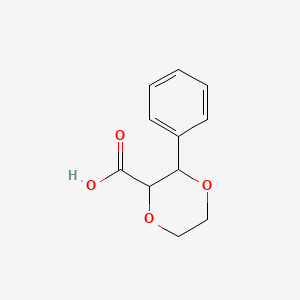
![1-(Thiazolo[5,4-b]pyridin-2-yl)pyrrolidine-3-carboxylic acid](/img/structure/B15229541.png)
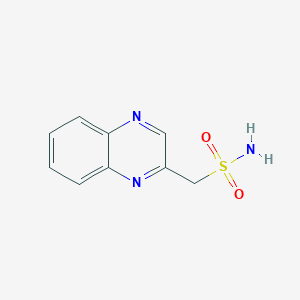
![4-Oxo-4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carbaldehyde](/img/structure/B15229572.png)
![4-Cis-[(boc)2-guanidino]cyclohexanecarboxylicacid](/img/structure/B15229585.png)
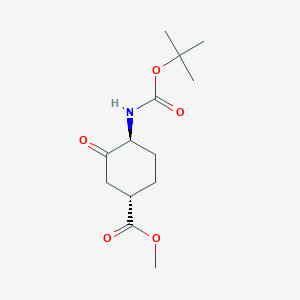
![Ethyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate](/img/structure/B15229591.png)
![Benzo[d]isothiazole-7-carbaldehyde](/img/structure/B15229592.png)
